1,1-Dimethylsemicarbazide
CAS No.: 22718-49-6
Cat. No.: VC4030228
Molecular Formula: C3H9N3O
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22718-49-6 |
|---|---|
| Molecular Formula | C3H9N3O |
| Molecular Weight | 103.12 g/mol |
| IUPAC Name | dimethylaminourea |
| Standard InChI | InChI=1S/C3H9N3O/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7) |
| Standard InChI Key | SVZFWZRCMLRFOM-UHFFFAOYSA-N |
| SMILES | CN(C)NC(=O)N |
| Canonical SMILES | CN(C)NC(=O)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
1,1-Dimethylsemicarbazide is characterized by the IUPAC name 1-(dimethylamino)urea. Its structure consists of a urea derivative where one amino group is substituted with two methyl groups, yielding the formula C₃H₉N₃O . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 103.13 g/mol | |
| Melting Point | 140°C | |
| Density | 1.065 g/cm³ (predicted) | |
| Solubility | Soluble in polar solvents | |
| Storage Condition | 2–8°C |
The compound’s stability under refrigeration and reactivity with carbonyl groups underpins its utility in synthetic chemistry .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) analysis reveals distinct peaks corresponding to its methyl and urea functional groups. For example, the ¹H NMR spectrum in CDCl₃ shows signals for dimethylamino protons at δ 2.8–3.1 ppm and urea NH protons at δ 5.5–6.0 ppm .
Synthesis and Industrial Production
Synthetic Routes
1,1-Dimethylsemicarbazide is typically synthesized via the reaction of dimethylamine with urea or its derivatives under controlled conditions . A common method involves:
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Condensation Reaction: Dimethylamine reacts with urea in the presence of a catalyst (e.g., hydrochloric acid) to form the semicarbazide derivative.
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Purification: The crude product is crystallized from ethanol or acetone to achieve high purity .
Industrial Scalability
Industrial production emphasizes cost efficiency and safety. Large-scale synthesis employs continuous-flow reactors to optimize yield (typically >90%) and minimize by-products . Key challenges include controlling exothermic reactions and ensuring consistent purity for pharmaceutical applications .
Applications in Research and Industry
Organic Synthesis
1,1-Dimethylsemicarbazide is pivotal in synthesizing semicarbazones, which are used to:
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Characterize aldehydes and ketones via derivative formation .
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Develop pharmaceuticals (e.g., anticonvulsants) and agrochemicals .
Analytical Chemistry
The compound reacts selectively with carbonyl groups, enabling quantitative analysis of aldehydes and ketones in environmental and biological samples . For example, it forms stable adducts with formaldehyde, facilitating detection at concentrations as low as 1 ppm .
Research Advancements
Novel Derivatives
Recent studies focus on modifying the semicarbazide backbone to enhance bioactivity. For instance, 4-cyclopropyl-1,1-dimethylsemicarbazide (CAS 51088-84-7) demonstrates potential as an antiviral agent, with IC₅₀ values <10 μM in vitro .
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